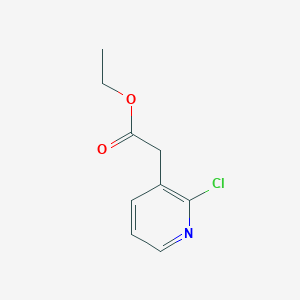

Ethyl 2-(2-chloropyridin-3-yl)acetate

説明

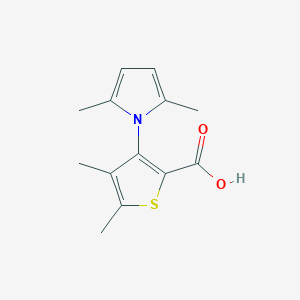

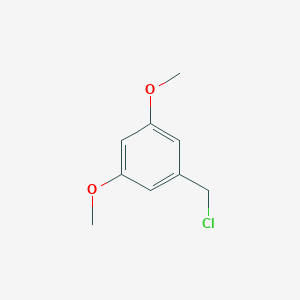

Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical compound with the molecular formula C9H10ClNO2 . It is used for research purposes .

Synthesis Analysis

The synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate involves several steps. One method involves the use of phosphorus tribromide in N,N-dimethyl-formamide for 1 hour at ambient temperature . Another method involves the use of sodium hydride in DMSO at room temperature for 1 hour, followed by heating at 90 degrees Celsius for 1.5 hours .Molecular Structure Analysis

The molecular weight of Ethyl 2-(2-chloropyridin-3-yl)acetate is 199.63 g/mol . The InChI Key is MFDZGDBPQSJAIC-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate are complex and involve multiple steps . These steps include reactions with phosphorus tribromide, sodium hydride, and methyl iodide .Physical And Chemical Properties Analysis

Ethyl 2-(2-chloropyridin-3-yl)acetate is a liquid at room temperature . The storage temperature is normal .科学的研究の応用

Synthesis of Quinolizines and Quinolizinium Salts

A novel protocol employs Ethyl 2-(2-chloropyridin-3-yl)acetate derivatives for the site-selective synthesis of quinolizines and quinolizinium salts in water . This method is environmentally friendly, practical, and yields products with potential biological activity. The process involves the formation of two bonds and the cleavage of one bond in a single step, highlighting its efficiency and potential for combinatorial and parallel syntheses of quinolizine derivatives.

Anti-Fibrosis Drug Development

In the field of medicinal chemistry, Ethyl 2-(2-chloropyridin-3-yl)acetate derivatives have been used to synthesize novel pyrimidine compounds with significant anti-fibrotic activities . These compounds have shown better activity than existing drugs like Pirfenidone, indicating their potential as novel anti-fibrotic drugs. The study of these derivatives includes evaluating their effects on collagen expression and hydroxyproline content in vitro.

Heterocyclic Compound Libraries

The compound is a key precursor in constructing libraries of novel heterocyclic compounds with potential biological activities . These libraries are crucial for discovering new drugs with diverse pharmacological properties.

Cascade Reactions in Green Chemistry

Ethyl 2-(2-chloropyridin-3-yl)acetate is utilized in cascade reactions that are part of green chemistry initiatives . These reactions are conducted in water, an environmentally benign solvent, which aligns with the principles of sustainability and eco-friendliness in chemical synthesis.

Combinatorial Chemistry

The compound is instrumental in combinatorial chemistry for the rapid synthesis of diverse chemical libraries . This is particularly useful for high-throughput screening in drug discovery, where a wide variety of chemical entities need to be synthesized and tested quickly.

Chemical Biology Research

In chemical biology, Ethyl 2-(2-chloropyridin-3-yl)acetate derivatives serve as building blocks for molecules that can interact with biological targets . This interaction helps in understanding biological processes and could lead to the development of therapeutic agents.

Pharmacological Studies

The derivatives of Ethyl 2-(2-chloropyridin-3-yl)acetate are studied for their pharmacological effects, such as antimicrobial, antiviral, and antitumor activities . This broad spectrum of activity makes it a valuable compound in pharmacological research.

Organic Synthesis and Drug Discovery

Lastly, Ethyl 2-(2-chloropyridin-3-yl)acetate is a versatile reagent in organic synthesis, contributing to the discovery and development of new drugs . Its ability to form various bonds and structures under different conditions makes it a valuable tool in synthetic chemistry.

Safety and Hazards

作用機序

Target of Action

Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives.

Mode of Action

. More research is required to understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It has been used in the synthesis of quinolizines and quinolizinium salts via a cascade reaction in water

Pharmacokinetics

. Therefore, the impact of these properties on the bioavailability of the compound is unknown.

Result of Action

It has been used as an intermediate in the synthesis of other compounds

特性

IUPAC Name |

ethyl 2-(2-chloropyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAKAIDVPSXXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571548 | |

| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164464-60-2 | |

| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)

![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)

![2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B185262.png)

![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)